molecular formula C21H22BrN3O3 B2958284 1-(2-Bromo-4-methylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione CAS No. 474006-08-1

1-(2-Bromo-4-methylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione

Cat. No.: B2958284
CAS No.: 474006-08-1
M. Wt: 444.329
InChI Key: KYVPXFKGLCUTHC-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenyl group, a morpholinyl-substituted phenyl group, and a pyrrolidine-2,5-dione core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Scientific Research Applications

1-(2-Bromo-4-methylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

    Biology: In biological research, the compound may be used as a probe to study enzyme activity, protein-ligand interactions, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-methylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amination: The brominated phenyl compound is then subjected to nucleophilic substitution with a morpholinyl-substituted aniline derivative to form the desired amine.

    Cyclization: The final step involves the cyclization of the intermediate product to form the pyrrolidine-2,5-dione core. This can be achieved through intramolecular condensation reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-methylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), catalysts (Pd/C, CuI)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-bromo-4-methylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one
  • 2-Bromo-2,2-difluoro-1-morpholin-4-yl-ethanone

Comparison

Compared to similar compounds, 1-(2-Bromo-4-methylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione stands out due to its unique combination of functional groups. The presence of both a brominated phenyl group and a morpholinyl-substituted phenyl group imparts distinct chemical properties and reactivity. This makes the compound particularly valuable in research and industrial applications where specific chemical functionalities are required.

Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3/c1-14-2-7-19(17(22)12-14)25-20(26)13-18(21(25)27)23-15-3-5-16(6-4-15)24-8-10-28-11-9-24/h2-7,12,18,23H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVPXFKGLCUTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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